

Commercial Availability and Technical Guide for Methyldiphenylphosphine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyldiphenylphosphine*

Cat. No.: *B073815*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and core applications of **methyldiphenylphosphine** (PMePh_2). The content herein is intended to support researchers, scientists, and professionals in drug development in sourcing and utilizing this versatile phosphine ligand.

Introduction to Methyldiphenylphosphine

Methyldiphenylphosphine is an organophosphorus compound with the chemical formula $(\text{C}_6\text{H}_5)_2\text{PCH}_3$. It is a widely used monodentate phosphine ligand in organometallic chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.^{[1][2]} Its electronic and steric properties make it an effective ligand for a variety of transformations crucial in the synthesis of pharmaceuticals and other complex organic molecules.^{[3][4]}

Commercial Availability and Suppliers

Methyldiphenylphosphine is readily available from a range of chemical suppliers. The typical purity offered is $\geq 98\%$, and it is commonly sold as a colorless liquid.^{[2][4]} Below is a summary of prominent suppliers and their offerings.

Supplier	Purity	Available Quantities	Additional Information
Sigma-Aldrich (MilliporeSigma)	99%	1 g, 50 g	Also offers various grades and solutions. [1] [2] [5]
Chem-Impex	≥ 98.5% (GC)	Custom quotes available	Provides technical documents and certificates of analysis. [4]
Smolecule	In Stock	Inquiry-based	Provides aggregated GHS information. [3]
Santa Cruz Biotechnology	≥99%	Inquiry-based	Marketed for proteomics research. [6]
ChemScene	≥95%	Inquiry-based	Provides computational chemistry data. [7]
Synthonix, Inc.	98%	1 g, 5 g, 10 g, 25 g	Indicates stock status in the US and overseas. [8]
Apollo Scientific	98%	5 g, 25 g, 100 g, 500 g	Provides lead times for UK stock. [9]
NanoAxis LLC	Not specified	1 g	Positioned for organometallic chemistry and catalysis. [10]
SynPep	High-purity	1 g	Suitable for synthetic chemistry and catalysis. [11]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of Methyldiphenylphosphine

A common and effective method for the synthesis of **methyldiphenylphosphine** is the reaction of a Grignard reagent with chlorodiphenylphosphine.^[3]^[12]

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

- Magnesium turnings
- Iodine (crystal)
- Dry diethyl ether (Et_2O)
- Methyl iodide (CH_3I)
- Chlorodiphenylphosphine ($(\text{C}_6\text{H}_5)_2\text{PCI}$)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Nitrogen or Argon gas for inert atmosphere

Procedure:

- Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a condenser under an inert atmosphere (N_2 or Ar), place magnesium turnings and a crystal of iodine. Add a small amount of a solution of methyl iodide in dry diethyl ether from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes to ensure the complete formation of methylmagnesium iodide (CH_3MgI).
- Reaction with Chlorodiphenylphosphine: Cool the Grignard reagent solution in an ice-salt bath to $-35\text{ }^\circ\text{C}$.^[3] Add a solution of chlorodiphenylphosphine in dry diethyl ether dropwise from the dropping funnel to the cooled Grignard reagent.^[3] Maintain the temperature below

-30 °C during the addition. After the addition is complete, allow the reaction mixture to stir and warm to room temperature overnight.[12]

- Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[12] Separate the organic layer. Wash the organic layer with distilled water (3 x 10 mL), and then dry it over anhydrous sodium sulfate.[12] Filter the solution to remove the drying agent. Remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield **methyldiphenylphosphine** as a colorless liquid.[3][12]

Applications in Palladium-Catalyzed Cross-Coupling Reactions

Methyldiphenylphosphine is a versatile ligand for several palladium-catalyzed cross-coupling reactions that are fundamental in modern organic synthesis.[1] Its utility spans the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

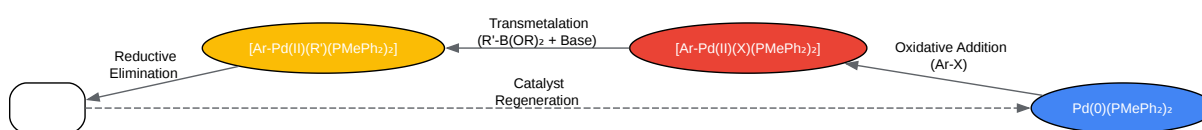
The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of C-C bonds, typically between an organoboron compound and an organic halide.

General Experimental Protocol:

- To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and a base such as K_2CO_3 or K_3PO_4 (2.0-3.0 equiv.).
- Add a palladium source (e.g., $Pd(OAc)_2$, 1-5 mol%) and **methyldiphenylphosphine** (2-10 mol%).
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Add an anhydrous solvent (e.g., toluene, dioxane, or DMF).
- Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 120 °C and monitor the reaction progress by TLC or GC-MS.

- Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling:



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Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck Reaction

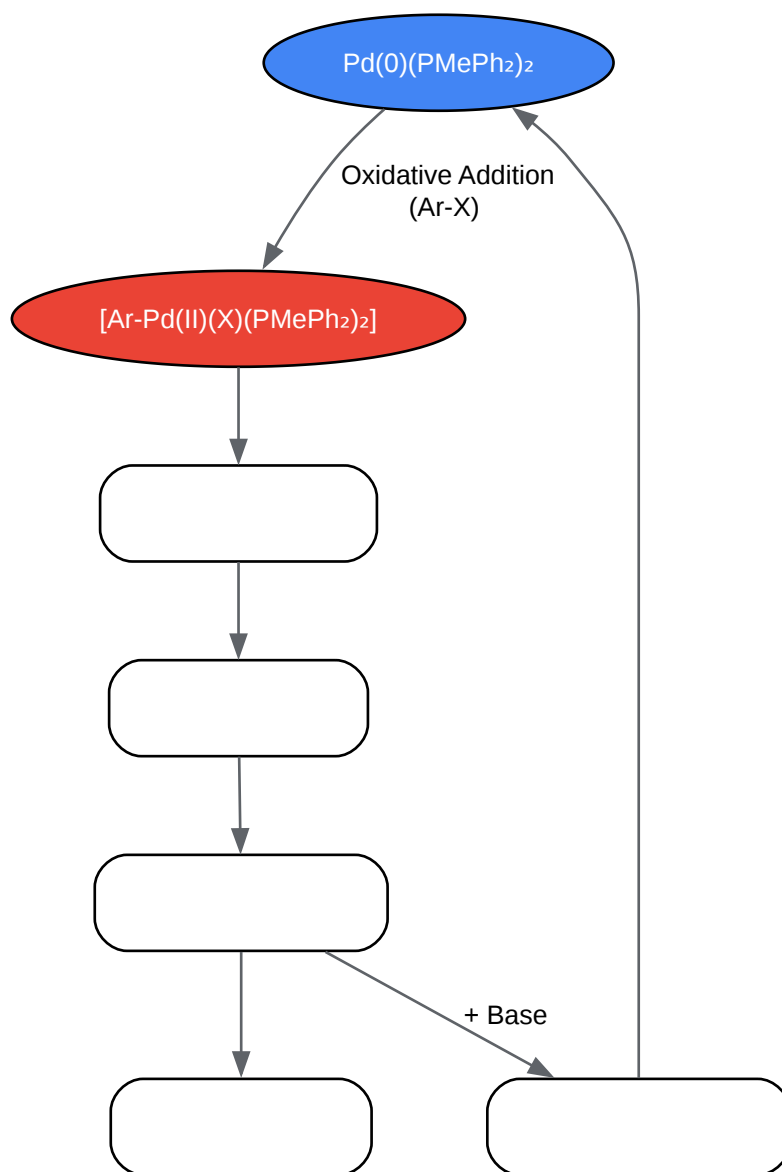
The Heck reaction facilitates the formation of a C-C bond between an unsaturated halide (or triflate) and an alkene.^[13]

General Experimental Protocol:

- In a Schlenk tube, combine the aryl halide or triflate (1.0 equiv.), the alkene (1.1-1.5 equiv.), and a base (e.g., Et_3N , K_2CO_3 , or NaOAc , 1.2-2.0 equiv.).
- Add a palladium source (e.g., Pd(OAc)_2 , 1-5 mol%) and **methyldiphenylphosphine** (2-10 mol%).
- Deoxygenate the solvent (e.g., DMF, acetonitrile, or toluene) by bubbling with an inert gas.
- Add the degassed solvent to the reaction mixture under an inert atmosphere.
- Heat the reaction mixture to 80-140 °C with stirring until the starting material is consumed (monitored by TLC or GC-MS).

- After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
- Dilute the filtrate with an organic solvent and wash with water.
- Dry the organic phase, concentrate, and purify the residue by column chromatography.

Catalytic Cycle for the Heck Reaction:



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Caption: Catalytic cycle of the Mizoroki-Heck reaction.

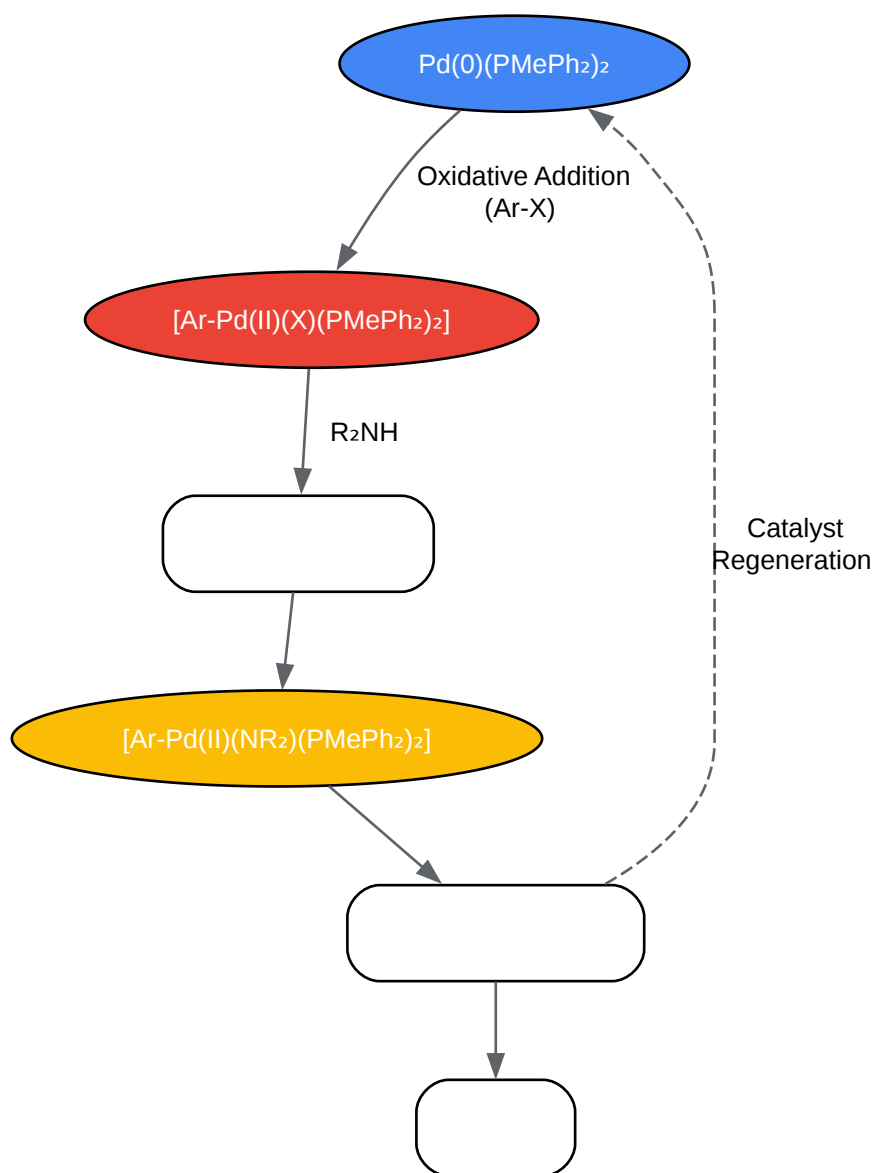
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.^{[14][15]}

General Experimental Protocol:

- Charge a Schlenk tube with a palladium precursor (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), **methyldiphenylphosphine** (2-8 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K_3PO_4 , 1.2-1.5 equiv.).
- Seal the tube with a septum, and evacuate and backfill with argon.
- Add the aryl halide (1.0 equiv.) and the amine (1.0-1.2 equiv.).
- Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.
- Heat the reaction mixture with stirring at 80-110 °C.
- Monitor the reaction by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer, concentrate, and purify by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination:



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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Safety Information

Methyldiphenylphosphine is irritating to the eyes, respiratory system, and skin.[16] It is also harmful if swallowed.[17] It is air-sensitive and should be stored under an inert atmosphere.[16] [17] Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical and use appropriate personal protective equipment (PPE), including gloves and eye protection.[16][17] Work should be conducted in a well-ventilated fume hood.[16]

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- To cite this document: BenchChem. [Commercial Availability and Technical Guide for Methyldiphenylphosphine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073815#commercial-availability-and-suppliers-of-methyldiphenylphosphine]

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